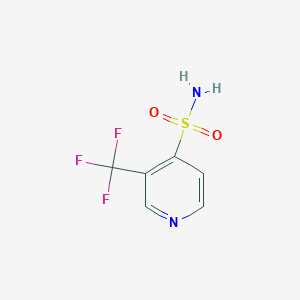
3-(Trifluoromethyl)pyridine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)pyridine-4-sulfonamide is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfonamide functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a trifluoromethylated pyridine derivative with a sulfonamide precursor under palladium-catalyzed conditions . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)pyridine-4-sulfonamide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)pyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Applications De Recherche Scientifique
3-(Trifluoromethyl)pyridine-4-sulfonamide has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom at the 2-position instead of a sulfonamide group.
4-(Trifluoromethyl)pyridine: Lacks the sulfonamide group, making it less versatile in certain applications.
Trifluoromethylpyridines: A broader class of compounds that share the trifluoromethyl group but differ in other functional groups and positions.
Uniqueness
3-(Trifluoromethyl)pyridine-4-sulfonamide stands out due to the combination of the trifluoromethyl and sulfonamide groups, which confer unique chemical and biological properties. This dual functionality enhances its potential in various applications, making it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C6H5F3N2O2S |
|---|---|
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
3-(trifluoromethyl)pyridine-4-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-3-11-2-1-5(4)14(10,12)13/h1-3H,(H2,10,12,13) |
Clé InChI |
DAXFEYNTKHYRCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1S(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


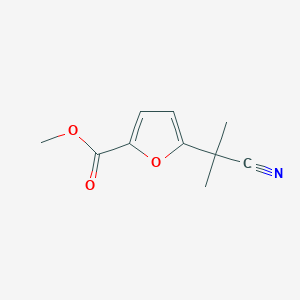

![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
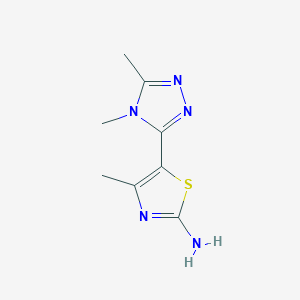
![2-((Benzyloxy)carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13532384.png)

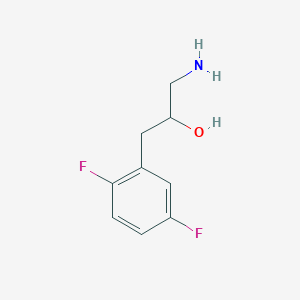
![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)
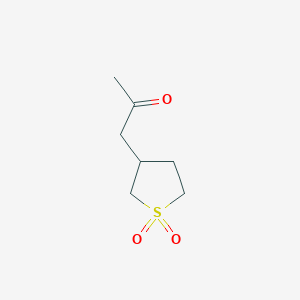
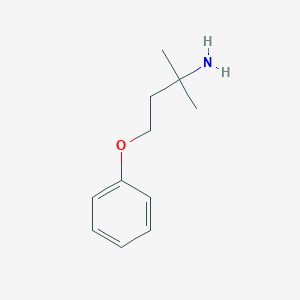

![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)
![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)
